Isoxazol-3-ylmethyl-methyl-amine hydrochloride

Description

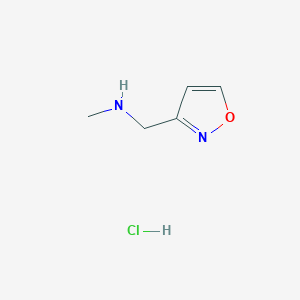

Isoxazol-3-ylmethyl-methyl-amine hydrochloride is a substituted isoxazole derivative characterized by a methylamine group attached to the 3-position of the isoxazole ring, with an additional methyl substituent.

Properties

IUPAC Name |

N-methyl-1-(1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-8-7-5;/h2-3,6H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEAWAPTTLHCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-38-3 | |

| Record name | 3-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-3-ylmethyl-methyl-amine hydrochloride can be synthesized through various methods. One common approach involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . These methods provide moderate to high yields of the desired product.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The conditions often involve the use of alkali or other bases to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal alkynes with n-BuLi and hydroxylamine can yield 3,5-disubstituted isoxazoles .

Scientific Research Applications

Pharmaceutical Development

Isoxazol-3-ylmethyl-methyl-amine hydrochloride is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals. Its applications in this domain include:

- Neurological Disorders : The compound is involved in the development of drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. Its structure allows for interaction with neurotransmitter systems, enhancing the efficacy of therapeutic agents .

- Cancer Therapy : Research indicates that derivatives of isoxazole, including this compound, exhibit anticancer properties by inhibiting histone deacetylases (HDACs) and other enzymes critical to cancer cell proliferation. For example, studies have shown that certain isoxazole derivatives can significantly inhibit tumor growth in xenograft models .

Case Study: HDAC Inhibition

One notable study evaluated various isoxazole derivatives for their ability to inhibit HDACs. The most potent compound demonstrated an IC₅₀ value of 45 nM against HDAC3, indicating strong potential for cancer therapy applications .

Agricultural Chemistry

In agricultural chemistry, this compound serves as a plant growth regulator. Its applications include:

- Crop Protection : The compound enhances crop yield and resilience against pests and diseases by modulating plant growth processes .

- Agrochemical Formulations : It is utilized in the formulation of agrochemicals that promote sustainable agricultural practices while minimizing environmental impact .

Biochemical Research

This compound plays a significant role in biochemical assays and research:

- Enzyme Interactions : Researchers use this compound to study enzyme kinetics and metabolic pathways, aiding in the understanding of various biochemical processes .

- Protein Binding Studies : The compound's ability to interact with proteins makes it a valuable tool in drug discovery and development .

Material Science

In material science, the unique properties of this compound facilitate the development of novel materials:

- Polymer Development : The compound is explored for creating polymers with enhanced mechanical and thermal properties, which are essential for industrial applications .

Analytical Chemistry

This compound is utilized as a standard in analytical methods:

- Quantification Techniques : It provides reliable results in the quantification of related compounds within complex mixtures, crucial for quality control in pharmaceutical manufacturing .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Neurological drugs, cancer therapy |

| Agricultural Chemistry | Crop protection, agrochemical formulations |

| Biochemical Research | Enzyme interactions, protein binding studies |

| Material Science | Polymer development for industrial applications |

| Analytical Chemistry | Standard for quantification methods |

Mechanism of Action

The mechanism of action of isoxazol-3-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making it a versatile compound in medicinal chemistry . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of Isoxazol-3-ylmethyl-methyl-amine hydrochloride, highlighting variations in substituents, molecular weights, and physicochemical properties:

Key Observations :

- Substituent Effects: The presence of aryl groups (e.g., 2-chlorophenyl, 4-chlorophenyl) significantly increases molecular weight and lipophilicity compared to the parent compound .

- Heterocyclic Variations : Replacement of phenyl with thienyl (as in the 2-thienyl derivative) introduces sulfur-based interactions, which may influence binding affinity in biological systems .

Biological Activity

Isoxazol-3-ylmethyl-methyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a methylamine group enhances its reactivity and potential interactions with biological targets. The compound's lipophilicity, influenced by substituents such as chlorophenyl groups, may enhance its permeability through biological membranes, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating moderate to good activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

Isoxazole derivatives have shown potential as anticancer agents due to their ability to inhibit various enzymes involved in cancer progression, including histone deacetylases (HDACs). This compound's structural analogs have demonstrated selective cytotoxicity against cancer cell lines, with IC50 values indicating significant potency:

| Compound | Cell Line | IC50 µM |

|---|---|---|

| Compound A | HT29 | 58.4 |

| Compound B | L929 | >100 |

The selectivity index for these compounds indicates lower toxicity to healthy cells compared to cancer cells, highlighting their potential therapeutic advantages in cancer treatment .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving nitrile oxides and dipolarophiles. These synthetic pathways allow for the production of the compound in sufficient yields for further biological evaluation:

- Cycloaddition Reaction : Utilizing nitrile oxides and alkynes.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and yield.

These methods not only facilitate the synthesis of the target compound but also allow for the exploration of structural modifications that may enhance biological activity .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of isoxazole derivatives, researchers found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of isoxazole derivatives showed that compounds with similar structures to this compound inhibited HDACs effectively, leading to apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.